Potassium 4-iodophenyltrifluoroborate
Overview
Description
Potassium 4-iodophenyltrifluoroborate is an organoboron compound with the molecular formula C6H4BF3IK. It is a potassium salt of 4-iodophenyltrifluoroborate and is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-iodophenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4-iodophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions and yields the desired product in good purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The final product is usually obtained as a powder, which is then purified and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-iodophenyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium 4-iodophenyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 4-iodophenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the this compound is transferred to the palladium complex.
Reductive Elimination: The final step involves reductive elimination, where the two aryl groups are coupled to form the biaryl product.
Comparison with Similar Compounds
Potassium 4-iodophenyltrifluoroborate can be compared with other potassium organotrifluoroborates, such as:
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-formylphenyltrifluoroborate
- Potassium 4-vinylphenyltrifluoroborate
Uniqueness
This compound is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and cross-coupling reactions. This reactivity distinguishes it from other organotrifluoroborates, which may have different substituents and reactivity patterns .
Properties
IUPAC Name |
potassium;trifluoro-(4-iodophenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3I.K/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXNSBOVCAXUGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)I)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3IK | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635627 | |
Record name | Potassium trifluoro(4-iodophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912350-00-6 | |
Record name | Potassium trifluoro(4-iodophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 4-iodophenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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